5-(Aminomethyl)pyridazin-3-amine
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Overview
Description
5-(Aminomethyl)pyridazin-3-amine is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyridazin-3-amine typically involves the reaction of pyridazin-3-amine with formaldehyde and a reducing agent. One common method is the reductive amination of pyridazin-3-amine using formaldehyde and sodium cyanoborohydride as the reducing agent. The reaction is carried out in a suitable solvent such as methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reductive amination processes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of pyridazine.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated pyridazine derivatives.
Scientific Research Applications
5-(Aminomethyl)pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyridazin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3-amine: The parent compound, which lacks the aminomethyl group.
3-Aminopyridazine: A similar compound with an amino group at the 3-position.
Pyridazinone derivatives: Compounds with a keto group at the 3-position.
Uniqueness
5-(Aminomethyl)pyridazin-3-amine is unique due to the presence of the aminomethyl group, which can enhance its reactivity and potential bioactivity. This structural feature allows for a broader range of chemical modifications and applications compared to its parent compound and other similar derivatives .
Properties
Molecular Formula |
C5H8N4 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5-(aminomethyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H8N4/c6-2-4-1-5(7)9-8-3-4/h1,3H,2,6H2,(H2,7,9) |
InChI Key |
FGGGOZSLEMOWND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1N)CN |
Origin of Product |
United States |
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